molecular formula C17H18ClN3O B1662180 Ramosetron hydrochloride CAS No. 132907-72-3

Ramosetron hydrochloride

Cat. No. B1662180
M. Wt: 315.8 g/mol
InChI Key: XIXYTCLDXQRHJO-RFVHGSKJSA-N
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Description

Ramosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist . It is commonly used to treat nausea and vomiting, in addition to certain diarrheal conditions . It is believed to have higher potency and longer antiemetic action than other 1st generation 5-HT3 antagonists such as ondansetron .


Molecular Structure Analysis

The molecular formula of Ramosetron hydrochloride is C17H18ClN3O . The molecular weight is 315.8 g/mol . The structure includes an indole ring, which contributes to its pharmacological properties .


Chemical Reactions Analysis

Ramosetron hydrochloride can be analyzed using high-performance liquid chromatography (HPLC) methods . The method involves using a specific type of column and mobile phase, followed by ultrasonic water bath degassing .


Physical And Chemical Properties Analysis

Ramosetron hydrochloride is a solid compound . It has a characteristic odor . The exact melting point is not determined .

Scientific Research Applications

1. Antagonistic Effects on Serotonin Receptors

Ramosetron hydrochloride, a selective serotonin (5-HT3) receptor antagonist, shows potential antiemetic activity. It binds to and blocks the activity of 5-HT3 receptors in the vagus nerve and central nervous system, suppressing chemotherapy-induced nausea and vomiting. Research on its degradation kinetics under various temperatures provides insights into its stability and effectiveness (Hossain, Jalil, & Rashid, 2018).

2. Therapeutic Application in Irritable Bowel Syndrome

Ramosetron has been studied for its effectiveness in treating irritable bowel syndrome (IBS), particularly the diarrhea-predominant type. It influences bowel habits and pain sensation in patients with IBS, as evidenced by randomized, double-blind, placebo-controlled trials (Matsueda et al., 2008). Another study demonstrated its effect on stool consistency in male patients with IBS, further confirming its utility in gastrointestinal disorders (Fukudo et al., 2014).

3. Use in Chemotherapy-Induced Gastrointestinal Events

Ramosetron's efficacy in managing nausea and vomiting induced by chemotherapy in patients with hematological malignancies has been evaluated. It was found to be a safe, economic, and effective antiemetic drug, particularly in comparison with tropisetron (Zeng et al., 2001).

4. Novel Pharmaceutical Formulations

The development of mouth dissolving films of ramosetron hydrochloride for cancer patients suffering from nausea and vomiting has been explored. Such formulations offer an effective and convenient alternative for patients of any age group, enhancing the drug's usability (Bobde & Tank, 2019).

5. Pharmacokinetic Analysis

Studies have analyzed ramosetron's pharmacological effect considering its active metabolite. For instance, the 5-HT3 receptor occupancy after intravenous administration of ramosetron hydrochloride was estimated using pharmacokinetic parameters, demonstrating significant antiemetic activity (Ogata et al., 2001). Furthermore, the population pharmacokinetics of ramosetron in patients undergoing surgery with general anesthesia was characterized, providing a foundation for further defining the relationship between ramosetron dose and postoperative nausea and vomiting (Lee et al., 2015).

6. Stability and Compatibility Studies

Research has been conducted on the stability and compatibility of ramosetron with other drugs, such as midazolam, in various conditions. This is crucial for its use in combination therapies, particularly for postoperative nausea and vomiting (Xia & Chen, 2020).

Safety And Hazards

Ramosetron hydrochloride is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Ramosetron hydrochloride has been shown to be effective in treating diarrhea-predominant irritable bowel syndrome (IBS-D) in patients with quiescent inflammatory bowel disease . Future research may focus on further exploring its efficacy in different patient populations and for different indications .

properties

IUPAC Name

(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXYTCLDXQRHJO-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021223
Record name Ramosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramosetron hydrochloride

CAS RN

132907-72-3
Record name Ramosetron hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132907-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramosetron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132907723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMOSETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9551LHD87E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
365
Citations
R Yahagi, Y Machida, H Onishi - International journal of pharmaceutics, 2000 - Elsevier
Suppositories are the preferable dosage form for patients at home or experiencing nausea. Serotonin (5-HT 3 )-receptor antagonists are used to treat vomiting in intravenous or oral …
Number of citations: 50 www.sciencedirect.com
J Xia, P Chen - Drug Design, Development and Therapy, 2020 - Taylor & Francis
… The aim of the present study was to evaluate the stability and compatibility of ramosetron hydrochloride and midazolam in 0.9% sodium chloride injection when stored at 4C and 25C for …
Number of citations: 2 www.tandfonline.com
S Tsukagoshi - Gan to Kagaku ryoho. Cancer & Chemotherapy, 1997 - europepmc.org
… -clinical studies that ramosetron hydrochloride exhibited more … It was also reported that ramosetron hydrochloride inhibited … was recommended that ramosetron hydrochloride be infected …
Number of citations: 21 europepmc.org
MM Hossain, R ul Jalil… - … University Journal of …, 2018 - pdfs.semanticscholar.org
… the activation energy of Ramosetron hydrochloride is 10.05 kcalmol-… Ramosetron hydrochloride and also to predict shelf-life period of different dosage form of Ramosetron hydrochloride…
Number of citations: 3 pdfs.semanticscholar.org
K Matsueda, S Harasawa, M Hongo… - Scandinavian journal …, 2008 - Taylor & Francis
… antagonist ramosetron hydrochloride in … 5 µg ramosetron hydrochloride (n=270) or placebo (n=269) once daily for 12 weeks. Results. Forty-seven percent of ramosetron hydrochloride-…
Number of citations: 139 www.tandfonline.com
Z Guo, P Chen - Medicine, 2022 - ncbi.nlm.nih.gov
… with 3.0 μg/mL ramosetron hydrochloride were physical compatible and chemical stable for … In this study, the analytical methods for dezocine and ramosetron hydrochloride were based …
Number of citations: 1 www.ncbi.nlm.nih.gov
JJ Sanmukhani, P Pawar… - South Asian Journal of …, 2014 - thieme-connect.com
… Materials and Methods: Enrolled patients received treatment with ramosetron hydrochloride 0.1 mg or ondansetron hydrochloride 4 mg tablets once daily in the morning for 5 days …
Number of citations: 9 www.thieme-connect.com
MM Hossain, RU Jalil… - … University Journal of …, 2018 - pdfs.semanticscholar.org
… Ramosetron hydrochloride (INN) is the hydrochloride salt of ramosetron, a … Ramosetron hydrochloride in pharmaceutical dosage forms.Chemical structure of Ramosetron hydrochloride …
Number of citations: 3 pdfs.semanticscholar.org
T Hirata, Y Keto, T Funatsu, S Akuzawa… - Journal of …, 2007 - jstage.jst.go.jp
… Drugs In this study, ramosetron hydrochloride, alosetron hydrochloride, cilansetron hydrochloride (Astellas Pharma, Inc.); MDL72222, loperamide hydrochloride (Sigma-Aldrich Japan, …
Number of citations: 54 www.jstage.jst.go.jp
K Matsueda, S Harasawa, M Hongo, N Hiwatashi… - Digestion, 2008 - karger.com
… novel 5-HT 3 receptor antagonist, ramosetron hydrochloride, in male and female patients with … ’ in the 5- and 10- μ g ramosetron hydrochloride-administered groups were higher than the …
Number of citations: 105 karger.com

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